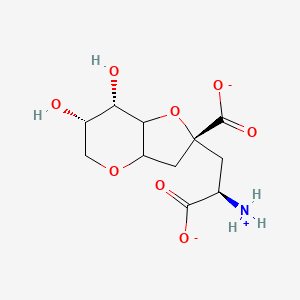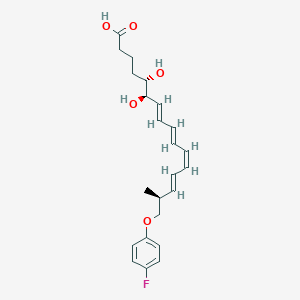![molecular formula C25H21N5O B10773499 4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)
4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “PMID23639540C13d” is a synthetic molecule with the chemical formula C25H21N5O . It is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. The compound features a quinoline and pyrazolo[1,5-a]pyrimidine scaffold, which is significant for its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “PMID23639540C13d” involves multiple steps, starting with the preparation of the quinoline and pyrazolo[1,5-a]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The key steps include:
Formation of Quinoline Intermediate: This involves the cyclization of an appropriate precursor under acidic conditions.
Formation of Pyrazolo[1,5-a]pyrimidine Intermediate: This is achieved through a condensation reaction involving a suitable amine and a diketone.
Industrial Production Methods
Industrial production of “PMID23639540C13d” follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Ensuring that the reaction conditions are scalable without compromising the yield.
Purification: Using techniques such as recrystallization and chromatography to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“PMID23639540C13d” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of "PMID23639540C13d" .
Applications De Recherche Scientifique
“PMID23639540C13d” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biological probe to understand cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “PMID23639540C13d” involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. Key aspects include:
Molecular Targets: Enzymes involved in cellular signaling and metabolic pathways.
Pathways Involved: Inhibition of kinase activity, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
“PMID23639540C13d” can be compared with other compounds having similar scaffolds, such as:
- GTPL8120
- BDBM50434752
- ZINC96270779
Uniqueness
The uniqueness of “PMID23639540C13d” lies in its specific structural features and biological activity, which distinguish it from other similar compounds. Its selectivity and potency make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C25H21N5O |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine |
InChI |
InChI=1S/C25H21N5O/c1-2-4-24-22(3-1)21(9-10-26-24)23-16-28-30-17-19(15-27-25(23)30)18-5-7-20(8-6-18)29-11-13-31-14-12-29/h1-10,15-17H,11-14H2 |
Clé InChI |
SZVLDZCYMADNPG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
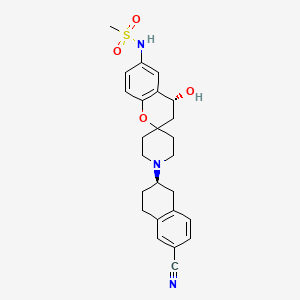
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
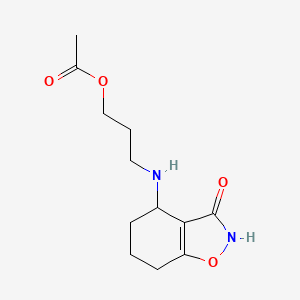
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)

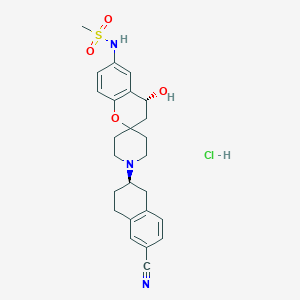
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
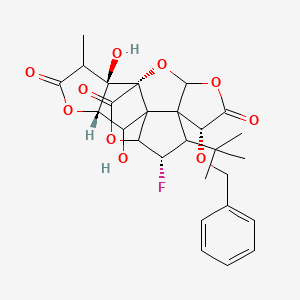
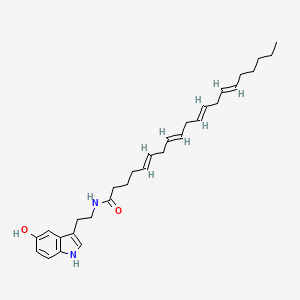
![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
